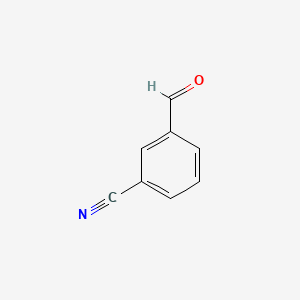

3-Cyanobenzaldehyde

描述

Historical Context and Significance of 3-Cyanobenzaldehyde in Organic Synthesis

This compound has gained prominence in organic synthesis due to the presence of two reactive functional groups on an aromatic core. Its significance lies in its ability to participate in a variety of chemical transformations, serving as a key intermediate in the preparation of diverse organic compounds. Historically, the development of synthetic routes to access substituted benzaldehydes and benzonitriles laid the groundwork for the utilization of compounds like this compound in more complex syntheses. Its application as a building block is particularly valuable in the production of pharmaceuticals, agrochemicals, and dyes. chemimpex.comfishersci.comguidechem.com The compound's utility in creating complex molecules with specific biological activities underscores its importance in both academic research and industrial applications. chemimpex.com

Structural Features and Unique Reactivity of this compound

The structure of this compound features a benzene (B151609) ring substituted with an aldehyde group and a nitrile group in the meta position. This arrangement of electron-withdrawing groups influences the reactivity of the molecule. The aldehyde group is susceptible to nucleophilic addition reactions, a common reactivity pattern for carbonyl compounds. chemimpex.com The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reaction with organometallic reagents. The relative positions of these functional groups on the benzene ring contribute to specific regioselectivity and electronic effects that differentiate this compound from its ortho or para isomers. For instance, while 2-cyanobenzaldehyde (B126161) has been explored in cascade reactions leading to heterocycles like isoindolinones and phthalides, the meta substitution in this compound dictates different reaction pathways and product outcomes. researchgate.net

Key physical properties of this compound include its appearance as a white to off-white or yellow crystalline powder. thermofisher.comchemimpex.comguidechem.com It has a melting point typically ranging from 75-82 °C and a boiling point around 210 °C. chemimpex.comfishersci.nlchemicalbook.comchemsrc.comvwr.com The compound is generally insoluble in water. fishersci.comfishersci.nl

A summary of key properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 24964-64-5 | nih.govchemimpex.comfishersci.nl |

| Molecular Formula | C8H5NO | nih.govchemimpex.comfishersci.nl |

| Molecular Weight | 131.13 g/mol | nih.govchemimpex.comfishersci.nl |

| Appearance | White to off-white or yellow crystalline powder | thermofisher.comchemimpex.comguidechem.com |

| Melting Point | 75-82 °C | chemimpex.comfishersci.nlchemicalbook.comchemsrc.comvwr.com |

| Boiling Point | ~210 °C | fishersci.nlchemicalbook.comvwr.com |

| Solubility in Water | Insoluble | fishersci.comfishersci.nl |

| PubChem CID | 90670 | nih.govchemimpex.comfishersci.nl |

Overview of Research Trajectories and Interdisciplinary Relevance of this compound

Research involving this compound spans various areas within chemistry and extends to interdisciplinary fields. Its primary use remains as a versatile intermediate in organic synthesis for the creation of diverse compounds, including pharmaceuticals, agrochemicals, and dyes. chemimpex.comfishersci.comguidechem.com

Specific research applications include its use in the synthesis of pharmaceutical agents, particularly those investigated for neurological disorders. chemimpex.com It also serves as a reactant in the preparation of compounds being studied as inhibitors for enzymes like Poly(ADP-ribose) polymerases (PARP-1 and PARP-2). pharmaffiliates.com Furthermore, this compound is explored in the development of fluorescent probes for biological imaging, which can aid in visualizing cellular processes. chemimpex.com In analytical chemistry, it finds application in methods for detecting and quantifying other chemicals, contributing to quality control in various industries. chemimpex.com

The compound's role as a building block in the creation of advanced materials is also a significant research trajectory. chemimpex.com While the provided information focuses on chemical applications, the use of fluorescent probes highlights a connection to biological research, demonstrating its interdisciplinary relevance. The synthesis of complex heterocyclic compounds is another area where this compound is frequently leveraged. chemimpex.com

Research into synthetic methods for producing this compound continues, with efforts focused on achieving high purity and yield, as well as exploring more efficient and environmentally friendly processes. patsnap.comgoogle.com Methods described in patent literature include the reaction of 3-dichloromethylbenzonitrile with morpholine (B109124) followed by hydrolysis. google.com Another approach involves the oxidation of 3-methylbenzonitrile (B1361078). patsnap.com

Structure

3D Structure

属性

IUPAC Name |

3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZJJKZPPMFIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179677 | |

| Record name | m-Formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24964-64-5 | |

| Record name | 3-Cyanobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24964-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyanobenzaldehyde and Derivatives

Contemporary Approaches to the Synthesis of 3-Cyanobenzaldehyde

Several modern synthetic strategies are employed for the preparation of this compound, each offering distinct advantages and considerations regarding reagents, conditions, and scalability.

Oxidation of 3-Cyanobenzyl Alcohol

The oxidation of 3-cyanobenzyl alcohol is a direct route to this compound. This transformation involves the conversion of a primary alcohol functional group to an aldehyde. Research has explored various oxidative systems for this purpose. One reported method involves the use of ferric chloride, L-isoleucine, and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in toluene (B28343) under an oxygen atmosphere. The reaction is conducted at reflux temperature for several hours. Another experimental procedure for oxidizing a cyanobenzyl alcohol (specifically 3-cyano-benzyl alcohol) utilized ferrous bromide, DL-alanine, and TEMPO in dioxane, with the reaction carried out under reflux with oxygen for 12 hours, resulting in a reported yield of 89%. chemicalbook.com

| Reactants | Oxidizing System | Solvent | Conditions | Reported Yield |

| 3-Cyanobenzyl Alcohol | FeCl₃, L-isoleucine, TEMPO, O₂ | Toluene | Reflux, 6 hours | Not specified |

| 3-Cyano-benzyl alcohol | FeBr₂, DL-alanine, TEMPO, O₂ | Dioxane | Reflux, 12 hours | 89% |

Oxidation of 3-Methylbenzonitrile (B1361078)

The synthesis of this compound can also be achieved through the oxidation of 3-methylbenzonitrile. This method involves the selective oxidation of a methyl group attached to the benzene (B151609) ring in the presence of a nitrile group. One approach describes the synthesis of 3-methylbenzonitrile from 1,3-xylene via a liquid phase ammoxidation method. The subsequent oxidation of 3-methylbenzonitrile to this compound is then carried out by heating 3-methylbenzonitrile in a reactor to 110-115°C, adding N,N-dimethylformamide (DMF), a catalyst, and a cocatalyst, while controlling the introduction of oxygen and hydrogen. This reaction is reported to yield white crystalline powder. patsnap.com

Reaction of 3-Dichloromethylbenzonitrile with Morpholine (B109124) and Subsequent Hydrolysis

A method for producing 3- or 4-cyanobenzaldehyde (B52832) involves the reaction of 3- or 4-dichloromethylbenzonitrile with morpholine, followed by hydrolysis of the intermediate product. google.com This process utilizes 3-dichloromethylbenzonitrile as a starting material, which can be obtained from the side-chain chlorination of m-toluyl chloride. google.com The reaction with morpholine yields 3-dimorpholinomethylbenzonitrile as an intermediate. google.com The subsequent hydrolysis of this intermediate, typically performed using 35% hydrochloric acid, produces the desired this compound. google.com The suitable reaction temperature for the initial reaction between morpholine and 3-dichloromethylbenzonitrile is between 90 and 110°C. google.com This method is reported to produce this compound with high purity and in high yield. google.com In one example, using 3-dichloromethylbenzonitrile with a purity of 97.44%, a yield of 65.87% of pale yellow to white this compound with a purity of 99.41% was obtained after crystallization from water. google.com

| Step | Reactants | Reagents/Conditions | Intermediate Product | Final Product | Reported Yield |

| 1. Morpholine Adduct Formation | 3-Dichloromethylbenzonitrile, Morpholine | 90-110°C | 3-Dimorpholinomethylbenzonitrile | - | Not specified |

| 2. Hydrolysis of Intermediate | 3-Dimorpholinomethylbenzonitrile | 35% Hydrochloric acid | - | This compound | Up to 65.87% |

Alternative and Emerging Synthetic Pathways for this compound

Beyond the more established methods, other synthetic routes to this compound have been explored, including transformations of isophthalaldehyde (B49619) and reduction of 3-cyanobenzoyl chloride.

Isophthalaldehyde Reaction with Hydroxylamine

This compound can be synthesized by reacting isophthalaldehyde with hydroxylamine. google.com This reaction typically occurs in the presence of formic acid and/or acid anhydride. google.com While this method can produce this compound, it may suffer from poor yield due to the simultaneous production of isomers. google.com

Reduction of 3-Cyanobenzoyl Chloride

The reduction of 3-cyanobenzoyl chloride is another reported method for the synthesis of this compound. google.com One historical approach involved the reduction of cyanobenzoyl chloride using the Rosenmund reduction. google.com Another method mentioned involves reduction with lithium-t-butoxyaluminum hydride. google.com

Hydrolysis of Benzal Halides with a Cyano Group

The hydrolysis of benzal halides is a known method for synthesizing benzaldehydes. Aqueous dimethylamine, for instance, has been reported as an efficient reagent for converting various benzal halides to their corresponding benzaldehydes organic-chemistry.org. While the provided search results specifically mention the hydrolysis of benzal bromides in the synthesis of 2-cyanobenzaldehydes researchgate.net, the general principle of hydrolyzing benzal halides with a cyano group at a specific position (like the meta-position for this compound) can be inferred as a potential synthetic route. A patent describes the hydrolysis of a benzal halide having a cyano group at the 3-position using a zinc catalyst to synthesize this compound google.com.

Diastereoselective and Enantioselective Synthetic Strategies Involving this compound

Diastereoselective and enantioselective synthesis are crucial for producing chiral compounds with specific stereochemistries, which is particularly important in the pharmaceutical and agrochemical industries. While some research in this area has focused on related compounds like 2-cyanobenzaldehyde (B126161), the principles and catalysts developed can be relevant to this compound chemistry.

One-Pot Tandem Synthesis of 3-Substituted Isoindolinones utilizing 2-Cyanobenzaldehyde and Nitroalkanes

Research has investigated the mechanism of a base-catalyzed one-pot reaction between 2-cyanobenzaldehyde and primary nitroalkanes to produce 3-substituted isoindolinones acs.orgsigmaaldrich.comdiva-portal.orgnih.gov. This reaction proceeds via a nitroaldol (Henry) reaction, followed by cyclization and rearrangement acs.orgdiva-portal.orgnih.gov. Diastereoselective crystallization from the reaction mixture has also been achieved acs.orgdiva-portal.org. Although this specific reaction utilizes 2-cyanobenzaldehyde, it demonstrates a type of tandem reaction involving a cyanobenzaldehyde derivative that can lead to the formation of valuable heterocyclic structures like isoindolinones, which are found in natural products and serve as precursors to other building blocks acs.orgdiva-portal.org.

Asymmetric Cascade Aza-Henry/Lactamization Reactions

The asymmetric synthesis of 3-substituted isoindolinones is an important area due to the biological activities of these chiral heterocycles acs.org. An asymmetric cascade aza-Henry/lactamization reaction has been developed for the highly enantioselective organocatalytic synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones acs.orgmdpi.com. This approach involves the asymmetric nitro-Mannich reaction followed by in situ cyclization acs.orgmdpi.com. Bifunctional neutral organocatalysts, such as Takemoto's catalyst, have been shown to be crucial for achieving high enantioselectivity in the addition step and facilitating the lactamization acs.orgmdpi.com. While the primary focus of some studies in this area is on derivatives synthesized from 2-formyl benzoates or 2-cyanobenzaldehyde acs.orgmdpi.comresearchgate.netnih.gov, the development of asymmetric cascade reactions, including aza-Henry and lactamization steps, represents a significant strategy for obtaining enantioenriched isoindolinones.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve efficiency skpharmteco.comacs.org. This is a growing area of focus in the production of chemicals like this compound.

Catalyst Systems for Sustainable Production

Catalyst systems play a vital role in developing sustainable synthetic routes by enabling reactions to occur more efficiently, often under milder conditions, and with reduced waste jsynthchem.com. Research in green chemistry explores various catalyst types, including supported catalysts and nanocatalysts, which can offer advantages such as increased surface area, improved stability, and recyclability jsynthchem.comrsc.orgrsc.org. For example, copper oxide nanoparticles have been explored as a reusable nanocatalyst for multicomponent reactions, demonstrating high catalytic activity and excellent yields in water jsynthchem.com. While specific examples directly linking novel catalyst systems solely to the sustainable production of this compound in the provided results are limited, the broader context of developing recyclable and efficient catalysts for related reactions involving cyanobenzaldehydes and similar substrates is an active area of green chemistry research jsynthchem.comrsc.org. Lewis acid catalysts and bifunctional catalysts are also being investigated for their role in sustainable synthesis and stereocontrol rsc.orgbeilstein-journals.org.

Solvent Selection and Waste Minimization in this compound Synthesis

Solvent selection is a critical aspect of green chemistry, with a preference for solvents that are less hazardous and environmentally benign acs.orgucl.ac.uk. Water is considered a desirable solvent due to its environmental profile ucl.ac.ukresearchgate.netfrontiersin.org. Waste minimization, another key principle, involves designing synthetic methods to maximize the incorporation of all materials into the final product (atom economy) and reducing the generation of byproducts acs.org. Mechanochemical methods, for instance, offer a solvent-free approach to synthesis, aligning with waste reduction goals rsc.org. While detailed studies specifically on solvent selection and waste minimization for all synthetic routes to this compound were not extensively covered in the provided results, the general principles of using greener solvents and minimizing waste are integral to developing sustainable processes in organic synthesis, including for compounds like this compound acs.orgfrontiersin.org.

Reaction Mechanisms and Catalysis Involving 3 Cyanobenzaldehyde

Reactions of the Nitrile Functional Group in 3-Cyanobenzaldehyde

The nitrile functional group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom. The carbon atom in the nitrile group is electrophilic and can undergo reactions with nucleophiles, although typically requiring stronger conditions or specific catalysts compared to the aldehyde group. libretexts.org The nitrogen atom also possesses a lone pair of electrons, giving nitriles nucleophilic properties under certain circumstances. studymind.co.uk

Typical reactions of the nitrile group include hydrolysis to carboxylic acids or amides, reduction to amines, and reactions with organometallic reagents. libretexts.orgstudymind.co.uk For example, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. studymind.co.uk Reduction of nitriles using reducing agents like lithium aluminum hydride or through catalytic hydrogenation can produce primary amines. libretexts.orgstudymind.co.uk Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form imine salts, which upon hydrolysis yield ketones. libretexts.org

While the provided search results focus more on reactions involving the aldehyde or cascade reactions utilizing both functionalities, the inherent reactivity of the nitrile group in this compound suggests its potential participation in these general nitrile transformations under appropriate conditions.

Cascade and Multicomponent Reactions Featuring this compound

This compound is a valuable reactant in cascade and multicomponent reactions, where multiple chemical transformations occur sequentially in a single reaction vessel without the isolation of intermediates. unisa.ittcichemicals.compreprints.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules from simpler starting materials. tcichemicals.com The presence of both the aldehyde and nitrile functionalities in this compound allows for diverse reaction pathways and the synthesis of various heterocyclic compounds. researchgate.net

Synthesis of Heterocyclic Compounds (e.g., Isoindolinones, Phthalides)

This compound, particularly its isomer 2-cyanobenzaldehyde (B126161), is frequently employed in the synthesis of nitrogen-containing heterocycles like isoindolinones and oxygen-containing heterocycles such as phthalides. researchgate.netresearchgate.netfishersci.combeilstein-journals.org These syntheses often proceed via cascade or tandem reactions initiated by the reaction of a nucleophile with the aldehyde group, followed by intramolecular cyclization involving the nitrile group. researchgate.netresearchgate.netdiva-portal.org

For example, the synthesis of 3-substituted isoindolinones can be achieved through tandem aldol-cyclization reactions between 2-cyanobenzaldehyde and active methylene (B1212753) compounds, often catalyzed by a base. researchgate.netdiva-portal.orgthieme-connect.com The mechanism typically involves an aldol (B89426) addition to the aldehyde, followed by an intramolecular attack of the resulting alkoxide or enolate on the nitrile group, leading to cyclization and the formation of the isoindolinone ring system. diva-portal.orgthieme-connect.com

Phthalides (isobenzofuran-1(3H)-ones) can also be synthesized from cyanobenzaldehydes, particularly 2-cyanobenzaldehyde, through nucleophilic addition to the aldehyde followed by intramolecular cyclization involving the nitrile. beilstein-journals.orgd-nb.infonih.gov A reported method involves the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes in the presence of a catalyst like KF or triethylamine, followed by acidic work-up to yield 3-(perfluoroalkyl)phthalides. beilstein-journals.orgd-nb.infonih.gov This reaction proceeds via nucleophilic perfluoroalkylation of the aldehyde, followed by intramolecular cyclization. d-nb.infonih.gov

While many examples in the search results specifically mention 2-cyanobenzaldehyde for isoindolinone and phthalide (B148349) synthesis due to the ortho relationship of the functional groups facilitating cyclization, the principle of nucleophilic addition followed by cyclization onto the nitrile could potentially be extended to this compound with suitable reaction design to form different ring systems or fused heterocycles.

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones, α,β-unsaturated ketones, are commonly synthesized via the Claisen-Schmidt condensation, a type of aldol condensation, between an aromatic aldehyde and a methyl ketone or an enolizable ketone. researchgate.nettsijournals.comwjpls.org This reaction is typically catalyzed by acids or bases. researchgate.nettsijournals.comwjpls.org

This compound, being an aromatic aldehyde, can participate in Claisen-Schmidt condensation reactions with appropriate ketones to form cyanobenzaldehyde-derived chalcones. The reaction involves the nucleophilic attack of the enolate of the ketone on the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone product (chalcone). wjpls.org

While specific examples of this compound in Claisen-Schmidt condensation were not extensively detailed in the provided search results, the general applicability of aromatic aldehydes in this reaction confirms its potential use for synthesizing chalcone derivatives containing a cyano group. Studies have reported the synthesis of chalcones using various substituted benzaldehydes, including those with electron-withdrawing groups. tsijournals.comresearchgate.neteijppr.com

Catalytic Transformations Utilizing this compound

Catalytic methods play a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical reactions involving this compound. Various types of catalysts, including organocatalysts, metal catalysts, and acids or bases, can be employed to facilitate transformations of either the aldehyde or the nitrile functional group, or to promote cascade reactions.

Organocatalysis in this compound Derived Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and the development of environmentally friendly processes. researchgate.net Organocatalysts can activate reactants through various mechanisms, such as hydrogen bonding, covalent catalysis, or Brønsted acid/base catalysis. dcu.ie

While some search results specifically highlight the use of organocatalysts with 2-cyanobenzaldehyde for asymmetric synthesis of isoindolinones researchgate.netrsc.orgmdpi.comnih.govresearchgate.net, the principles of organocatalysis can be applied to reactions involving this compound as well. Organocatalysts, such as chiral thiourea-cinchona catalysts or bifunctional ammonium (B1175870) salts, have been shown to be effective in promoting cascade reactions involving cyanobenzaldehydes and various nucleophiles, leading to the formation of heterocyclic compounds with good yields and enantioselectivity. rsc.orgmdpi.comnih.govresearchgate.net

Transition Metal Catalysis in this compound Chemistry

Transition metal catalysis plays a significant role in facilitating various transformations involving aldehydes, including aromatic aldehydes like this compound. These catalytic systems can enable challenging bond formations and offer control over selectivity. chemie-brunschwig.chmdpi.com While the search results did not provide specific examples of transition metal catalysis directly utilizing this compound, the broader context of aldehyde reactivity under transition metal catalysis is well-established.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in organic synthesis. chemie-brunschwig.chmdpi.com These reactions often involve aryl or alkenyl halides and organometallic reagents in the presence of a transition metal catalyst, frequently palladium. chemie-brunschwig.chmdpi.com Aldehydes can participate in various catalytic cycles, sometimes acting as substrates or intermediates. For instance, gold(III) catalysts have been shown to activate α,β-unsaturated aldehydes towards selective conjugate additions and cycloaddition reactions, demonstrating the ability of transition metals to influence the reactivity of the aldehyde functional group. nih.gov

The design of transition metal catalysts often involves tuning the electronic and steric properties of ligands to achieve desired chemo- and regioselectivity, as well as enabling asymmetric catalysis through the use of chiral complexes. mdpi.com Although direct examples with this compound were not found in the search results, the principles of transition metal catalysis applied to similar aromatic aldehydes suggest potential avenues for its use in such transformations.

Photocatalysis and Photoinitiators in this compound Reactions

Photocatalysis and the use of photoinitiators offer alternative strategies for driving chemical reactions, often utilizing light energy. Aldehydes, including aromatic aldehydes, can function as photoinitiators in various photochemical transformations. beilstein-journals.org This involves the absorption of light, leading to excited states that can initiate radical reactions or energy transfer processes. beilstein-journals.org

Research has demonstrated the utility of substituted benzaldehydes, such as 4-cyanobenzaldehyde (B52832), as photoinitiators in reactions like the hydroacylation of Michael acceptors. researchgate.netresearchgate.net In such reactions, the photoinitiator absorbs light and undergoes intersystem crossing to a triplet state. beilstein-journals.org This excited state can then interact with other molecules, potentially through hydrogen atom abstraction or energy transfer, to generate reactive intermediates like radicals, which propagate the reaction chain. beilstein-journals.org

A study involving 4-cyanobenzaldehyde as a photoinitiator for the hydroacylation of diethyl maleate (B1232345) with octanal (B89490) showed high yields (86%). beilstein-journals.orgresearchgate.net This indicates the potential for cyanobenzaldehyde derivatives to effectively initiate photochemical processes. The mechanism proposed involves the triplet state of the cyanobenzaldehyde derivative initiating a radical chain reaction. beilstein-journals.org

While specific examples focusing solely on this compound as a photocatalyst or photoinitiator were not extensively detailed in the search results, the established behavior of related cyanobenzaldehyde isomers and aromatic aldehydes in photochemical reactions suggests that this compound could also exhibit similar activity. The presence of the aldehyde functional group allows for photoexcitation, and the cyano group can influence the electronic properties and excited-state behavior, potentially impacting its efficiency as a photoinitiator.

The use of readily available and affordable substituted cyanobenzaldehydes as photoinitiators, coupled with the use of simple light sources like household bulbs, highlights the potential for developing green and cost-effective photochemical methods. researchgate.netresearchgate.net

Table 1: Examples of Photochemical Reactions Initiated by Cyanobenzaldehyde Derivatives

| Photoinitiator | Substrates | Reaction Type | Yield (%) | Reference |

| 4-Cyanobenzaldehyde | Diethyl maleate, Octanal | Hydroacylation | 86 | beilstein-journals.orgresearchgate.net |

Applications of 3 Cyanobenzaldehyde in Advanced Materials and Polymer Science

Functionalized Polymers and Nanomaterials Derived from 3-Cyanobenzaldehyde

The dual reactivity of this compound allows for its incorporation into polymeric structures and nanomaterials, imparting specific functionalities. The aldehyde group offers a convenient handle for polymerization reactions, such as condensation polymerization or for grafting onto existing polymer backbones, while the cyano group can be used to tune the material's electronic properties, solubility, and thermal stability.

In materials science, this compound is utilized as a precursor to create functionalized polymers and nanomaterials with applications in electronics and nanotechnology. chemimpex.com The aldehyde function allows it to be integrated into polymer chains or attached to surfaces, while the nitrile group enhances thermal stability and introduces a significant dipole moment, influencing the macroscopic properties of the material. For instance, polymers incorporating this moiety can exhibit enhanced thermal resistance and specific optoelectronic characteristics.

Nanomaterials can also be functionalized using this compound. For example, its derivatives can be used to synthesize ligands for metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. nih.gov The cyano and aldehyde groups can coordinate with metal centers or be modified to participate in the framework's structure, tailoring the pore size and chemical environment within the MOF.

Table 1: Examples of Functional Materials Derived from Benzaldehyde (B42025) Derivatives

| Material Class | Precursor Moiety | Resulting Functionality | Potential Application |

| Functional Polymers | This compound | High thermal stability, specific dielectric properties | High-performance plastics, electronic insulators |

| Metal-Organic Frameworks (MOFs) | Modified this compound | Tunable porosity, selective guest binding | Gas separation, chemical sensing |

| Functionalized Nanoparticles | This compound | Surface modification, targeted delivery | Drug delivery, bio-imaging |

Role of this compound in the Development of Electronic Materials

The development of organic semiconductors is a cornerstone of modern electronics, enabling devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.org this compound plays a role as a building block for these materials, primarily due to the strong electron-withdrawing nature of its cyano group. rsc.orgchemscene.com

In organic semiconductors, precise control over the frontier molecular orbital (FMO) energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for device performance. ucl.ac.ukqmul.ac.uk The introduction of cyano groups is a powerful strategy for lowering the LUMO energy level of a conjugated molecule. rsc.org A lower LUMO level facilitates electron injection and transport, which is essential for creating efficient n-type semiconductors—materials that conduct negative charges (electrons). rsc.org

While the development of p-type (hole-conducting) materials has been robust, high-performance n-type materials are less common, yet they are vital for constructing efficient electronic devices like CMOS-like logic circuits. rsc.org By incorporating the this compound unit into larger π-conjugated systems, chemists can design molecules with deep-lying LUMO levels suitable for n-type applications. rsc.org The aldehyde group provides a reactive site for extending the conjugation and building the final semiconductor molecule.

Table 2: Influence of Cyano-Functionalization on Organic Semiconductor Properties

| Property | Effect of Cyano Group | Rationale | Impact on Device |

| LUMO Energy Level | Lowered | Strong electron-withdrawing inductive and resonance effects | Improved electron injection and transport |

| Electron Affinity | Increased | Stabilization of the radical anion state | Facilitates n-type conduction |

| Charge Transport | Can be enhanced | Promotes intermolecular π-π stacking and ordering | Higher electron mobility in OTFTs |

| Solubility | Modified | Alters intermolecular forces | Affects processability and film formation |

Integration of this compound in Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and host-guest interactions, to form well-defined, functional architectures. nih.gov this compound, with its distinct functional groups, is a valuable component in the design of these complex systems.

Hydrogen bonds are highly directional interactions that are fundamental to the construction of supramolecular assemblies. The nitrogen atom of the cyano group in this compound can act as a hydrogen bond acceptor, while the oxygen atom of the aldehyde group can also accept hydrogen bonds.

While direct crystal structures of this compound forming extensive hydrogen-bonded networks are not prominently detailed, the principle is well-established with analogous molecules. For example, derivatives of cyanobenzaldehyde, such as 4-cyanobenzaldehyde (B52832) isonicotinoylhydrazone, have been shown to form complex three-dimensional frameworks through a combination of O-H···N, N-H···O, and O-H···O hydrogen bonds. nih.goviucr.org In such structures, the cyano group readily participates in linking molecules together. Similarly, the functional groups of this compound can be expected to engage in predictable hydrogen bonding patterns, guiding the self-assembly of molecules into crystalline solids with specific topologies.

Host-guest chemistry focuses on the creation of larger "host" molecules that can bind smaller "guest" molecules within a cavity or cleft. nih.gov This binding is driven by non-covalent forces and is often highly specific, a phenomenon known as molecular recognition. nih.gov

This compound can act as a guest molecule, fitting into the hydrophobic cavities of hosts like cyclodextrins or calixarenes. nih.gov The recognition and binding affinity would be governed by size, shape, and electronic complementarity between the host and the guest. The aromatic ring provides a hydrophobic component, while the polar cyano and aldehyde groups can interact with specific sites on the host molecule.

Conversely, this compound can serve as a building block for larger host structures. chemscene.com By reacting the aldehyde with other molecules, complex macrocycles or cages can be synthesized. In these larger constructs, the cyano groups can be oriented towards the interior of a cavity, creating a specific electronic environment capable of recognizing and binding electron-deficient guest molecules through dipole-dipole or charge-transfer interactions. This approach allows for the rational design of synthetic receptors for specific molecular targets.

Computational and Theoretical Studies of 3 Cyanobenzaldehyde

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, often rooted in molecular orbital (MO) theory, are employed to investigate the electronic structure and properties of 3-cyanobenzaldehyde. These methods aim to approximate the solution to the Schrödinger equation for the molecule, providing information about energy levels, charge distribution, and bonding. Approximate MO theory methods, such as INDO (Intermediate Neglect of Differential Overlap), have been used to estimate properties like rotational barriers and confirm planar structures of conformers. researchgate.netcdnsciencepub.com While some approximate methods might underestimate certain barriers or dipole moments, they can still offer qualitative agreement with experimental observations and provide useful geometries for spectroscopists. researchgate.netcdnsciencepub.com

Conformational Analysis and Isomerism of this compound

Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, isomerism primarily refers to structural isomers like 2-cyanobenzaldehyde (B126161) and 4-cyanobenzaldehyde (B52832), where the cyano group is located at different positions on the benzene (B151609) ring stenutz.eu. Conformational analysis of this compound itself focuses on the rotation of the aldehyde group relative to the phenyl ring. Studies using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy in various solvents have been used to determine the populations of different conformers in solution researchgate.netcdnsciencepub.com.

Theoretical calculations, including those based on molecular orbital theory, provide estimates of the rotational barrier of the aldehyde moiety and support the planar structure of the conformers cdnsciencepub.com. Extrapolation of solution data to the vapor phase, using dielectric models, suggests a roughly 50% abundance of each conformer of this compound in the vapor phase cdnsciencepub.com. The conformational distribution of this compound is reported to be less dependent on the solvent compared to its isomer, 2-cyanobenzaldehyde cdnsciencepub.com.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and predicting various properties. DFT calculations have been applied to this compound and its isomers to understand vibrational modes and predict spectroscopic features, particularly in the terahertz (THz) frequency range researchgate.netacs.orgacs.orgresearchgate.netacs.orgnih.gov. These studies often involve comparing theoretical spectra obtained from DFT simulations with experimental THz spectra to understand the origin of observed resonances. researchgate.netacs.orgacs.orgresearchgate.netacs.orgnih.gov

DFT has also been utilized to predict reactivity and other molecular properties. For instance, DFT studies on related cyano-substituted compounds have explored molecular orbital energies (HOMO and LUMO), which are indicative of electron donation and acceptance capabilities and thus related to reactivity nih.govresearchgate.netmdpi.com. Optimized structural parameters, including bond lengths and angles, obtained from DFT calculations are often compared with experimental data from techniques like X-ray diffraction to validate the theoretical models researchgate.netacs.orgnih.gov. DFT is considered a resourceful and computationally efficient approach for analyzing molecular geometry, vibrational spectra, and likely reactive sites within a molecular system. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural or physicochemical properties of compounds and their biological activity or toxicity. This compound has been included in datasets for QSAR modeling, particularly in studies investigating the aquatic toxicity of aromatic aldehydes to organisms like Tetrahymena pyriformis and Chlorella vulgaris researchgate.netjmaterenvironsci.compsu.edu.

These studies utilize various molecular descriptors, which can be derived from computational methods, to build predictive models. Descriptors such as the octanol/water partition coefficient (log Kow), molecular connectivity indices, electronic descriptors, and topological features have been employed in QSAR models involving aromatic aldehydes, including this compound researchgate.netjmaterenvironsci.compsu.edu. Both multiple linear regression (MLR) and artificial neural network (ANN) models have been used, with ANN models sometimes showing better statistical parameters in comparison to MLR models for predicting toxicity researchgate.net. The findings from validated QSAR models can potentially be used to predict the activities of untested compounds jmaterenvironsci.com.

Medicinal Chemistry and Biological Applications of 3 Cyanobenzaldehyde

3-Cyanobenzaldehyde as an Intermediate in Pharmaceutical Synthesis

The utility of this compound in medicinal chemistry is primarily rooted in its role as a key intermediate for synthesizing a wide range of pharmaceutical agents chemimpex.comguidechem.comfishersci.com. Its reactive functional groups allow for diverse chemical transformations, facilitating the construction of complex molecular architectures relevant to drug discovery and development chemimpex.com. It serves as an important raw material in the pharmaceutical industry chemicalbook.comfishersci.nl.

Synthesis of Biologically Active Heterocyclic Compounds

This compound is employed in the synthesis of biologically active heterocyclic compounds chemimpex.com. Heterocyclic structures are prevalent in many pharmaceuticals due to their diverse properties and ability to interact with biological targets. While specific detailed examples involving this compound from the provided sources are limited, the compound's structure lends itself to reactions that form various heterocyclic ring systems. For instance, related cyanobenzaldehyde isomers, such as o-cyanobenzaldehyde, have been explored in the synthesis of heterocyclic scaffolds like isoindolinones, flavonoids, and isobenzofuranones researchgate.net. The presence of both the aldehyde and nitrile functionalities on the benzene (B151609) ring in this compound provides reactive handles for cyclization reactions and condensation reactions that are fundamental to the synthesis of heterocyclic structures.

Development of PARP-1 and PARP-2 Inhibitors

This compound is utilized as a versatile reactant in the preparation of inhibitors targeting Poly(ADP-ribose) polymerases (PARP)-1 and PARP-2 pharmaffiliates.com. Specifically, it is used in the synthesis of 4-benzyl-2H-phthalazin-1-ones, a class of compounds known for their inhibitory activity against these enzymes pharmaffiliates.com. PARP inhibitors represent a significant class of anticancer drugs, particularly effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations nih.govrsc.orgsemanticscholar.org. While the precise synthetic routes involving this compound for these inhibitors were not detailed in the provided sources, its role as a starting material underscores its importance in the development of targeted cancer therapies.

Synthesis of Rucaparib

Based on the provided search results, the synthesis of the PARP inhibitor Rucaparib primarily involves the use of 4-cyanobenzaldehyde (B52832) as a key intermediate acs.orgfigshare.comacs.org. These sources describe synthetic routes where 4-cyanobenzaldehyde is subjected to reactions like the imino-Stetter reaction to form crucial indole (B1671886) intermediates for Rucaparib synthesis acs.orgacs.org. Information detailing the synthesis of Rucaparib specifically utilizing this compound was not found within the provided search results.

Chalcone (B49325) Derivatives as Protein Disulfide Isomerase Inhibitors

Information directly linking this compound to the synthesis of chalcone derivatives for their application as Protein Disulfide Isomerase inhibitors was not available in the provided search results.

Applications in Fluorescent Probes and Biological Imaging

This compound finds application in the development of fluorescent probes for use in biological imaging chemimpex.com. Fluorescent probes are essential tools in biological research, allowing for the visualization and tracking of molecules, cellular structures, and biological processes in living systems nih.goveuropa.eu. The incorporation of this compound into probe structures can potentially leverage its chemical reactivity or structural features to create probes that respond to specific biological environments or targets, thereby enhancing the visualization of cellular processes chemimpex.com. While the specific mechanisms or structures of these probes involving this compound were not detailed in the provided information, its mention in this context highlights its potential as a building block for advanced imaging agents.

Antimicrobial and Antifungal Properties of this compound

Studies have indicated that this compound exhibits antimicrobial and antifungal properties guidechem.com. This suggests a potential for the compound itself, or derivatives synthesized from it, to act against various microorganisms. Research into the antimicrobial activity of compounds often involves evaluating their effectiveness against different bacterial and fungal strains. For example, complexes of Arsenic(III) with m-cyano benzaldehyde (B42025) semicarbazone and thiosemicarbazone, derived from m-cyanobenzaldehyde (this compound), have been synthesized and screened for antimicrobial activity, showing that the metal chelates were more potent than the parent ligand ijcrcps.com. This indicates that modifications of this compound can lead to compounds with enhanced antimicrobial effects.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Cyanobenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules in solution. For 3-Cyanobenzaldehyde, ¹H NMR spectroscopy has been employed to investigate its conformational preferences. Research using ¹H NMR spectra of this compound in different solvents, such as CS₂/C₆D₁₂ and acetone-d₆, has provided insights into the populations of its o-cis and o-trans conformers at 300 K. cdnsciencepub.com The study utilized precise stereospecific long-range proton-proton coupling constants to establish these conformational populations. cdnsciencepub.com

Detailed research findings indicate that the fractional o-cis population of this compound is approximately 0.48 in both CS₂/C₆D₁₂ and acetone-d₆ solutions. cdnsciencepub.com This suggests a relatively consistent conformational distribution in these solvents.

Theoretical calculations, including ab initio molecular orbital computations, have been used in conjunction with NMR data to estimate the rotational barrier of the aldehyde moiety and confirm the planar structure of each conformer. cdnsciencepub.com Geometries of planar conformers obtained from basis sets like 6-31G are considered valuable for future molecular spectroscopy investigations. cdnsciencepub.com

NMR spectroscopic parameters for dilute solutions of this compound in benzene-d₆ at 300 K have also been reported, although they are noted as being somewhat less precise than those obtained in CS₂/C₆D₁₂ and acetone-d₆. cdnsciencepub.com Significant changes in the intra-ring proton-proton coupling constants have been observed when transitioning from CS₂/C₆D₁₂ to acetone-d₆ solution. cdnsciencepub.com

The combination of experimental NMR data and computational methods provides a comprehensive approach to understanding the conformational landscape and structural details of this compound.

Terahertz (THz) Spectroscopy for Vibrational and Intermolecular Interaction Analysis

Terahertz (THz) spectroscopy, operating in the frequency range typically between 0.1 and 10 THz, is particularly sensitive to the low-frequency vibrational modes of molecules and their crystal packing arrangements. researchgate.netacs.orgnih.gov These bulk vibrations are highly dependent on the relative positions of atoms within a molecule and the intermolecular interactions in the solid state. researchgate.netacs.orgnih.gov

THz spectroscopy has been applied to study this compound, alongside its structural isomers (2- and 4-cyanobenzaldehyde), to understand how minor variations in atomic positions and crystalline arrangements affect THz resonance frequencies. researchgate.netacs.orgnih.govacs.org THz spectra obtained using Fourier Transform Infrared (FTIR) spectrometry have shown distinct resonances for the cyanobenzaldehyde isomers, particularly below 5 THz. researchgate.netacs.orgnih.govacs.org

Research combining experimental THz spectroscopy with solid-state Density Functional Theory (DFT) calculations has been crucial for interpreting the observed spectra and understanding the origin of the resonances. researchgate.netacs.orgnih.gov DFT simulations, utilizing crystal structures determined by X-ray Diffraction (XRD), have been carried out to understand the vibrational modes. researchgate.netacs.orgnih.gov Comparisons of bond lengths and angles from optimized structures with XRD results have shown very low Root-Mean-Square-Deviation (RMSD) values, confirming the accuracy of the theoretical models. researchgate.netacs.orgnih.gov

Detailed analysis indicates that low-frequency modes (below 3 THz) in cyanobenzaldehyde isomers are mediated through hydrogen bonds and are dominated by intermolecular vibrations. researchgate.netacs.orgnih.gov For instance, studies on ferulic acid, which shares some structural characteristics with cyanobenzaldehydes, have shown that specific THz absorption peaks originate from either intramolecular or intermolecular interactions, with certain peaks confirmed to arise from intermolecular collective vibrational modes. optica.org While specific peak assignments for this compound are not explicitly detailed in the search results, the general principle established for related molecules and isomers using THz spectroscopy and DFT applies.

The distinct THz spectral signatures of cyanobenzaldehyde isomers highlight the sensitivity of this technique to subtle structural and packing differences, making it valuable for isomer identification and understanding solid-state properties. researchgate.netacs.orgnih.gov

Other Advanced Spectroscopic Methods in this compound Research

Beyond NMR and THz spectroscopy, other advanced spectroscopic methods contribute to the comprehensive characterization of this compound. Infrared (IR) spectroscopy is commonly used to identify functional groups and study molecular vibrations. FTIR spectra of this compound have been recorded, providing characteristic vibrational fingerprints. spectrabase.comvwr.com These spectra can be used for identification and quality control.

Mass spectrometry (MS), particularly electron ionization mass spectrometry, provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. nist.gov

UV-Vis spectroscopy has also been employed in research involving this compound, particularly when it is used as a starting material or intermediate in the synthesis of other compounds, such as cyano-substituted styrylpyridine compounds. mdpi.com UV-Vis absorption spectra provide information about the electronic transitions within the molecule and can be used to study the electronic properties of synthesized derivatives. mdpi.com

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy, providing information about molecular vibrations based on inelastic scattering of light. Raman spectra of this compound are available and can be used for structural characterization. nih.gov

These various spectroscopic techniques, when used in combination, offer a multi-faceted approach to the detailed analytical and structural characterization of this compound, providing crucial data for research and development involving this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for 3-Cyanobenzaldehyde

Current methods for synthesizing this compound exist, including reactions involving isophthalaldehyde (B49619) or benzal halides. google.com However, these methods can sometimes suffer from limitations such as isomer production or moderate yields. google.com Future research will likely focus on developing novel, more efficient, and environmentally friendly synthetic routes. This could involve exploring alternative starting materials, innovative reaction conditions, or the application of new catalytic systems. The development of one-pot procedures and multicomponent reactions utilizing readily available precursors could offer significant advantages in terms of step economy and reduced waste generation. Research into mechanochemical approaches for aldehyde synthesis has shown promise with related compounds like 4-cyanobenzaldehyde (B52832), suggesting potential avenues for solvent-free or reduced-solvent synthesis of this compound. rsc.org

Expanding the Scope of Catalytic Applications of this compound

Aldehydes, in general, are valuable intermediates and can participate in various catalytic reactions, including iminium and enamine catalysis. researchgate.net this compound, with its electrophilic aldehyde group, is a reactive substrate for nucleophilic additions and condensations. rsc.org Future research aims to expand the scope of reactions where this compound can be effectively employed as a reactant or even potentially as a catalyst component. This includes exploring its participation in new catalytic cycles, developing asymmetric catalytic transformations utilizing this compound, and investigating its role in multicomponent reactions to synthesize complex molecular architectures with high efficiency. mdpi.comnih.govfrontiersin.org For instance, studies on related cyanobenzaldehydes in reactions like hydroacylation and the synthesis of metal complexes highlight the potential for this compound in diverse catalytic applications. researchgate.netresearchgate.net

Investigation of New Applications in Materials Science and Nanoengineering

Organic molecules with specific functional groups like the nitrile and aldehyde in this compound are of interest in materials science due to their potential to influence properties such as optical, electrical, and structural characteristics. mdpi.comjhuapl.edu Future research will explore the incorporation of this compound into novel materials, including polymers, organic semiconductors, and nanomaterials. jhuapl.edumdpi.comresearchgate.netliysf.org.ukijscia.combiotech-asia.org Its rigid aromatic core and reactive functional groups make it a suitable building block for constructing molecules with tailored properties for applications in organic electronics, sensors, and functional coatings. Investigations into crystal engineering utilizing derivatives of cyanobenzaldehyde suggest the potential for designing materials with specific solid-state properties, including photomechanical responses. chemrxiv.org Nanoengineering applications could involve using this compound in the synthesis of nanoparticles or in the functionalization of nanomaterials for targeted applications. researchgate.netliysf.org.ukijscia.combiotech-asia.org

Further Development in Medicinal Chemistry and Drug Discovery using this compound Scaffolds

This compound serves as a key intermediate in the synthesis of various biologically active compounds. chemicalbook.com The presence of both nitrile and aldehyde functionalities allows for diverse chemical modifications to create novel molecular scaffolds with potential therapeutic properties. tandfonline.com Future research in medicinal chemistry will continue to leverage this compound for the synthesis of drug candidates, exploring its use in the development of new heterocyclic compounds relevant to various diseases. frontiersin.orgtandfonline.com The synthesis of nitrile-containing 1,4-dihydropyridine (B1200194) derivatives from this compound demonstrates its value in generating scaffolds with potential kinase inhibitory activity. tandfonline.comnih.gov Research will also focus on the rational design and synthesis of targeted covalent inhibitors and other therapeutic agents incorporating the this compound motif or its derivatives. acs.orgacs.orgnih.gov

Advanced Computational Modeling for Predicting this compound Behavior and Properties

Computational chemistry plays a crucial role in understanding the behavior and properties of molecules and predicting their reactivity. Advanced computational modeling techniques, such as Density Functional Theory (DFT), can provide insights into the electronic structure, vibrational modes, and intermolecular interactions of this compound. mdpi.comresearchgate.netacs.orgacs.org Future research will utilize these computational tools to predict the outcomes of reactions involving this compound, design novel catalysts and materials incorporating the compound, and understand its interactions with biological targets. chemrxiv.orgnih.govmdpi.comnih.gov Computational studies can help in rationalizing experimental observations and guiding the design of new experiments, accelerating the discovery and development of new applications for this compound. chemrxiv.orgnih.govmdpi.comnih.gov For example, computational modeling has been used to study the vibrational properties of cyanobenzaldehyde isomers and to understand the relationship between molecular structure and crystal packing in related compounds. chemrxiv.orgresearchgate.netacs.org

常见问题

Q. What are the recommended synthetic routes for 3-cyanobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via oxidation of 3-cyanobenzyl alcohol or through formylation of benzonitrile derivatives. A common approach involves the condensation of benzaldehyde derivatives with cyanide sources under controlled conditions. For example, evidence from literature (e.g., US2009/306096 A1) describes using hydroxylamine hydrochloride to form oxime intermediates, followed by dehydration to yield the aldehyde group . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., acidic or basic conditions) critically affect yield. Researchers should monitor reaction progress via TLC or HPLC and confirm purity using melting point analysis or NMR spectroscopy .

Q. How can researchers safely handle and store this compound to minimize health and environmental risks?

- Methodological Answer : Referencing safety protocols for structurally similar aldehydes (e.g., 3-chlorobenzaldehyde), this compound should be stored in airtight, UV-resistant containers at 2–8°C to prevent degradation . Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Avoid dust generation; use fume hoods for weighing or transferring. In case of spills, absorb with inert materials like diatomaceous earth and dispose as hazardous waste . Environmental precautions include preventing discharge into waterways, as cyanide-containing compounds may pose ecological toxicity .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in NMR) and nitrile group (δ 115–120 ppm in NMR) .

- FTIR : Identify characteristic peaks for C≡N (~2240 cm) and aldehyde C=O (~1720 cm) .

- HPLC/MS : Assess purity (>97%) and detect impurities like unreacted precursors or oxidation byproducts .

Calibrate instruments with certified reference standards and validate methods using spiked samples.

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic additions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., variable yields in Grignard or Wittig reactions) may arise from competing side reactions or solvent effects. Systematic studies should:

- Compare reaction kinetics under inert (N) vs. ambient conditions to assess moisture sensitivity.

- Use computational tools (e.g., DFT calculations) to model electronic effects of the nitrile group on aldehyde electrophilicity .

- Validate findings with controlled experiments (e.g., varying solvent polarity or temperature gradients) and replicate results across multiple batches .

Q. What strategies are effective for predicting the environmental fate of this compound using computational models?

- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation pathways and ecotoxicity. Key steps include:

- Input molecular descriptors (e.g., logP, molecular weight) into platforms like EPI Suite or TEST to predict hydrolysis rates and bioaccumulation potential .

- Validate predictions with lab-scale microcosm studies (e.g., OECD 301B biodegradation tests) .

- Cross-reference with analogous compounds (e.g., 3-chlorobenzaldehyde) to identify trends in persistence or toxicity .

Q. How can the regioselectivity of this compound in multicomponent reactions (e.g., Ugi or Passerini) be optimized?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To enhance control:

- Screen catalysts (e.g., Lewis acids like ZnCl) to stabilize transition states favoring the desired regioisomer .

- Use substituent-directed strategies (e.g., introducing electron-withdrawing groups para to the nitrile) to modulate electronic density.

- Analyze reaction outcomes via X-ray crystallography or NOESY NMR to confirm product geometry .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. To resolve:

- Reproduce synthesis and purification steps (e.g., recrystallization from ethanol/water) as per original methods .

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Cross-validate spectral data with independent labs or databases (e.g., NIST Chemistry WebBook) .

Experimental Design Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound oxidation?

- Methodological Answer :

- Standardize reaction conditions (pH, ionic strength, oxidant concentration) using buffer systems (e.g., phosphate buffer at pH 7.4).

- Employ real-time monitoring (e.g., UV-Vis spectroscopy at λ ~270 nm for aldehyde decay).

- Document deviations (e.g., trace metal contamination) and include positive/negative controls (e.g., benzaldehyde as a reference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。